4-(2,5-Dimethylphenyl)-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid often involves ring opening reactions or dimerization processes. For instance, derivatives have been synthesized through reactions involving itaconic anhydride and aminoacetophenone, characterized by techniques such as FT-IR, 1H NMR, and single crystal X-ray diffraction (Nayak et al., 2014). Additionally, dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation has been used to synthesize related cyclobutane derivatives (Shabir et al., 2020).
Molecular Structure Analysis
Molecular structure analyses, including FT-IR, NMR, and X-ray diffraction studies, reveal detailed information about the geometrical configuration and electron distribution within 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and its derivatives. These studies highlight the stability of molecules arising from hyper-conjugative interactions and charge delocalization, as well as the importance of HOMO and LUMO analysis in understanding intramolecular charge transfer (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives are diverse, including photochemical reactions and interactions with various reagents that lead to structural transformations and the formation of new compounds. Research has shown that derivatives can undergo rearrangements and react with other chemical entities to form complex structures with unique properties (Collin et al., 1972).
Physical Properties Analysis
The physical properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's applications in various fields. X-ray diffraction studies provide insights into the crystal structure and packing, which are crucial for understanding the material's stability and reactivity (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Properties Analysis
The chemical properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, including reactivity, stability, and interaction with various chemical reagents, are key areas of study. Investigations into the compound's reactivity towards electrophilic attacks, autoxidation mechanisms, and interactions with biomolecules provide valuable information for potential applications in material science and biology (Mary et al., 2017).
Scientific Research Applications
Vibrational and Molecular Structure Analysis
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and its derivatives have been studied for their molecular structure using techniques like FT-IR, NMR, and X-ray diffraction. These studies focus on understanding the compound's vibrational wavenumbers, molecular electrostatic potential, and charge transfer within the molecule. Such research is crucial for identifying the stability and reactive properties of the compound, which can be valuable in various scientific applications (Raju et al., 2015).
Nonlinear Optical Materials and Biological Activities
Research on derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid includes investigations into their potential as nonlinear optical materials. The dipole moment and hyperpolarizabilities of these compounds suggest their suitability in this area. Additionally, molecular docking studies indicate that these compounds could inhibit biological targets like Placenta growth factor (PIGF-1), hinting at potential pharmacological applications (Vanasundari et al., 2018).
Synthesis and Crystal Structure
Another aspect of research includes the synthesis and characterization of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives. Understanding the crystal structure, thermal stability, and absorption properties of these compounds can contribute to the development of materials with specific desired properties (Nayak et al., 2014).
Fluorescent Probes for β-Amyloid
One notable application is the development of fluorescent probes for β-amyloids, which are significant in the study of Alzheimer's disease. Derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid have been synthesized to serve as powerful tools in the molecular diagnosis of this neurodegenerative condition (Fa et al., 2015).
Biosynthesis Research
The compound has also been identified in biosynthesis studies, specifically as an intermediate in the production of ethylene from methionine in various microorganisms. This highlights its role in microbial metabolism and could have implications in agricultural and biotechnological applications (Billington et al., 1979).
Anticonvulsant Screening
In pharmacological research, derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid have been screened for anticonvulsant activities. This research contributes to the understanding of the compound's potential in developing new treatments for epilepsy (Ahmadu et al., 2019).
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTZKGVORJIFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277444 | |
Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |
CAS RN |
5394-59-2 | |
Record name | 5394-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5394-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-DIMETHYLBENZOYL)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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